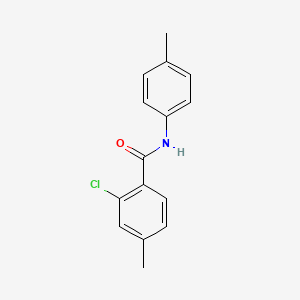
2-chloro-4-methyl-N-(4-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-methyl-N-(4-methylphenyl)benzamide, also known as CMMPB, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. CMMPB belongs to the class of benzamide derivatives and has shown promise as an anticancer agent.
Aplicaciones Científicas De Investigación
2-chloro-4-methyl-N-(4-methylphenyl)benzamide has been studied for its potential as an anticancer agent. In vitro studies have shown that 2-chloro-4-methyl-N-(4-methylphenyl)benzamide inhibits the growth of cancer cells, including breast cancer, lung cancer, and melanoma. 2-chloro-4-methyl-N-(4-methylphenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-chloro-4-methyl-N-(4-methylphenyl)benzamide has been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-4-methyl-N-(4-methylphenyl)benzamide is not fully understood. However, studies have suggested that 2-chloro-4-methyl-N-(4-methylphenyl)benzamide may inhibit the activity of enzymes involved in cancer cell growth and survival, such as protein kinase B (Akt) and mammalian target of rapamycin (mTOR). 2-chloro-4-methyl-N-(4-methylphenyl)benzamide may also induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
2-chloro-4-methyl-N-(4-methylphenyl)benzamide has been shown to have low toxicity in vitro and in vivo studies. In addition, 2-chloro-4-methyl-N-(4-methylphenyl)benzamide has been shown to have good stability and solubility in aqueous solutions. However, more research is needed to determine the potential side effects and toxicity of 2-chloro-4-methyl-N-(4-methylphenyl)benzamide in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-4-methyl-N-(4-methylphenyl)benzamide in lab experiments is its potential as an anticancer agent. 2-chloro-4-methyl-N-(4-methylphenyl)benzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. However, one limitation of using 2-chloro-4-methyl-N-(4-methylphenyl)benzamide in lab experiments is its low water solubility, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-chloro-4-methyl-N-(4-methylphenyl)benzamide. One direction is to investigate the potential of 2-chloro-4-methyl-N-(4-methylphenyl)benzamide as a treatment for other types of cancer, such as prostate cancer and pancreatic cancer. Another direction is to explore the anti-inflammatory and neuroprotective effects of 2-chloro-4-methyl-N-(4-methylphenyl)benzamide. In addition, more research is needed to determine the potential side effects and toxicity of 2-chloro-4-methyl-N-(4-methylphenyl)benzamide in humans. Finally, the development of more water-soluble derivatives of 2-chloro-4-methyl-N-(4-methylphenyl)benzamide may improve its bioavailability and efficacy in lab experiments and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-chloro-4-methyl-N-(4-methylphenyl)benzamide involves the reaction of 4-methylphenylamine with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization and characterized through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Propiedades
IUPAC Name |
2-chloro-4-methyl-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-3-6-12(7-4-10)17-15(18)13-8-5-11(2)9-14(13)16/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJASVWJORLZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6634349 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylbenzamide](/img/structure/B5722382.png)


![4-[(diaminomethylene)carbonohydrazonoyl]-2-ethoxyphenyl 4-methylbenzoate](/img/structure/B5722392.png)
![2-allyl-6-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5722408.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5722415.png)

![4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5722429.png)
![N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5722434.png)
![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)
![1-ethyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5722446.png)

